6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-Methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted at positions 2 and 4 with amino groups. The 2-amino group is linked to a 4-phenoxyphenyl moiety, while the 6-position features a (4-methylpiperazin-1-yl)methyl group. This structural configuration confers unique physicochemical and biological properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-27-11-13-28(14-12-27)15-19-24-20(22)26-21(25-19)23-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZICWQFPFKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Phenoxyphenylamino Group
The first substitution targets the 4-position of cyanuric chloride. A solution of cyanuric chloride in acetone is cooled to 0°C, and 4-phenoxyaniline (1.1 equiv) is added dropwise with a base like triethylamine to scavenge HCl. The reaction is stirred for 4–6 hours, yielding 2,6-dichloro-N-(4-phenoxyphenyl)-1,3,5-triazin-4-amine. Intermediate purity is confirmed via thin-layer chromatography (TLC) and -NMR.
Second Amine Substitution
The second chloride at position 2 is replaced with an amine. Ammonia gas or aqueous ammonium hydroxide is introduced at 40°C, producing 2-amino-6-chloro-N-(4-phenoxyphenyl)-1,3,5-triazin-4-amine. This step requires careful pH control to avoid over-substitution.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous triazines reveals planar triazine rings with dihedral angles of 12–29° relative to substituents. Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N) stabilize the crystal lattice, suggesting similar intermolecular interactions for the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yield Improvement Strategies
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Catalysts : Diazabicycloundecene (DBU) accelerates urea formation in related triazines.
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Purification : Crystallization from ethanol or 1-chlorobutane/hexane mixtures improves purity.
Challenges and Alternative Methods
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the phenoxyphenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
IUPAC Name
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula
C21H25N7O
Key Characteristics
- Triazine Core : Provides a stable framework for chemical modifications.
- Piperazine Group : Enhances solubility and biological activity.
- Phenoxy Group : Potentially increases binding affinity to biological targets.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in various medical applications, particularly as:
- Anticancer Agents : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Antimicrobial Properties : Investigations into its efficacy against bacterial infections are ongoing, with some results indicating promising activity against resistant strains.
Biochemical Probes
Due to its ability to interact with specific enzymes and receptors, this compound serves as a biochemical probe in research settings. It can be used to:
- Investigate Enzyme Inhibition : Understanding how it affects enzyme activity can provide insights into metabolic pathways.
- Study Receptor Interactions : Its binding characteristics can help elucidate receptor-ligand dynamics.
Material Science
In the field of materials science, the compound is being evaluated for:
- Synthesis of Advanced Polymers : Its reactive groups can be utilized to create novel polymeric materials with specific properties.
- Nanotechnology Applications : Potential uses in drug delivery systems where targeted release is crucial.
Chemical Synthesis
As a versatile building block in organic synthesis, it is used to:
- Create Complex Molecules : The compound can be modified to synthesize other biologically active compounds or materials.
- Facilitate Multistep Synthesis : Its structure allows for various chemical reactions including oxidation, reduction, and substitution.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Antimicrobial Efficacy
Research reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study concluded that it disrupts bacterial cell wall synthesis.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,3,5-Triazine-2,4-diamines
*Estimated based on molecular formula.
Key Observations:
- Piperazine vs. Piperidine: The target compound’s 4-methylpiperazine group (tertiary amine) enhances solubility compared to piperidine derivatives (secondary amine) like 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine .
- Steric Bulk: The benzylpiperazine group in introduces steric hindrance, which may reduce bioavailability compared to the smaller methylpiperazine in the target compound .
Biological Activity
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound features a triazine core with various functional groups that contribute to its potential therapeutic applications, particularly in oncology and parasitology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name: 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It may function as an enzyme inhibitor or receptor modulator, affecting various cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine exhibit anticancer properties. In particular:
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
- Mechanistic Studies : The compound has been demonstrated to inhibit specific kinases involved in cancer cell signaling pathways. For instance, it may target mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell survival and proliferation .
Antiparasitic Activity
The compound has also been investigated for its potential as an antiparasitic agent:
- Anti-Schistosomal Effects : A study highlighted the effectiveness of triazine derivatives in inhibiting the lifecycle stages of Schistosoma mansoni. The compound's structure allows it to disrupt critical biological processes in the parasite, leading to reduced motility and fecundity .
Case Studies
- Cell Line Studies : In a series of experiments using HepG2 liver cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
- Animal Models : In vivo studies utilizing murine models demonstrated significant tumor regression when treated with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Data Table: Biological Activity Overview
Q & A
Basic Question: What are the critical considerations for optimizing the synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine derivatives?
Answer:
The synthesis of triazine derivatives requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or ethanol) are preferred to stabilize intermediates and avoid side reactions. Elevated temperatures (60–80°C) are often necessary for cyclization but must be balanced against thermal degradation risks .
- Purification : Recrystallization or column chromatography is essential to isolate the target compound from byproducts like unreacted amines or halogenated intermediates. Purity ≥95% is typically required for biological testing .
- Atmosphere Control : Inert gas environments (e.g., nitrogen) prevent oxidation of sensitive intermediates, such as piperazine-containing moieties .
Basic Question: How are structural and purity characteristics of this compound validated in academic research?
Answer:
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the triazine ring (e.g., distinguishing 4-methylpiperazinyl vs. phenoxyphenyl groups) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, and N, with deviations >0.3% indicating impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., distinguishing between Cl/Br isotopes in analogs) .
Advanced Question: What computational strategies are recommended for predicting the bioactivity of structurally similar triazine derivatives?
Answer:
- 3D-QSAR Modeling : Correlates substituent electronic/hydrophobic properties with biological activity (e.g., antileukemic IC values). For example, electron-withdrawing groups on the phenyl ring enhance binding to kinase targets .
- Quantum Chemical Calculations : Simulate reaction pathways to optimize synthetic routes (e.g., transition-state energy barriers for triazine ring formation) .
- Molecular Docking : Predict interactions with enzymes like acetylcholinesterase (Alzheimer’s targets) by analyzing piperazine flexibility and triazine hydrogen-bonding patterns .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across triazine analogs?
Answer:
Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:
- Structural-Activity Relationship (SAR) Reanalysis : Compare analogs with minor substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
- Assay Standardization : Use consistent cell lines (e.g., K562 for leukemia) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis Tools : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to integrate disparate datasets and identify confounding variables like pH or temperature fluctuations .
Advanced Question: What methodologies are effective for studying solvent effects on reaction kinetics in triazine synthesis?
Answer:
- Kinetic Profiling : Monitor reaction progress via HPLC under varying solvents (e.g., ethanol vs. DMF). Ethanol’s lower polarity slows nucleophilic substitution but reduces byproduct formation .
- Dielectric Constant Analysis : Correlate solvent polarity with activation energy using Arrhenius plots. Polar aprotic solvents accelerate triazine ring closure by stabilizing charged intermediates .
- Green Chemistry Metrics : Evaluate solvent environmental impact (e.g., ethanol vs. dichloromethane) using E-factors or life-cycle assessment (LCA) tools .
Advanced Question: How can researchers investigate the role of the 4-methylpiperazine moiety in enzyme inhibition?
Answer:
- Isosteric Replacement : Synthesize analogs replacing 4-methylpiperazine with morpholine or piperidine to assess steric/electronic contributions to binding .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to map hydrogen bonds between the piperazine nitrogen and active-site residues .
- pH-Dependent Activity Studies : Test inhibition potency at varying pH levels to determine protonation states critical for interaction (e.g., piperazine’s pKa ~8.5) .
Advanced Question: What experimental designs address stability challenges during long-term storage of this compound?
Answer:
- Degradation Pathways : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., triazine ring cleavage) .
- Lyophilization : Improve shelf life by removing water, which catalyzes degradation. Post-lyophilization purity is verified via DSC (glass transition temperature analysis) .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations, testing their impact on solubility and stability via UV-Vis spectroscopy .
Advanced Question: How can regioselectivity issues in triazine substitution reactions be systematically addressed?
Answer:
- Directing Group Strategy : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution to the desired triazine position, followed by removal .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, uniform heating, reducing side reactions (e.g., 80% yield improvement for 6-substituted triazines) .
- DFT Calculations : Predict preferential substitution sites using Fukui indices to guide synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
